N-Acetylglycylglycyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycylglycyl-L-methionine is a derivative of L-methionine, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine residue. It is often used in various biochemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-methionine typically involves the acetylation of L-methionine. One common method is to react L-methionine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycylglycyl-L-methionine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the thioether form.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-Acetylglycylglycyl-L-methionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for other methionine derivatives.
Biology: This compound is studied for its role in protein synthesis and metabolism.
Medicine: this compound is investigated for its potential therapeutic effects, including its use as a dietary supplement and in the treatment of certain metabolic disorders.
Wirkmechanismus
N-Acetylglycylglycyl-L-methionine exerts its effects primarily through its role in protein synthesis and metabolism. It acts as a substrate for various enzymes involved in the synthesis of proteins and other biomolecules. The acetyl group can modulate the activity of these enzymes, thereby influencing metabolic pathways . Additionally, it plays a role in renal ammoniagenesis by modulating the activity of gamma-glutamyl transpeptidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-L-methionine
- N-Acetyl-D-methionine
- N-Acetyl-L-cysteine
- N-Acetyl-L-tyrosine
Uniqueness
N-Acetylglycylglycyl-L-methionine is unique due to its specific acetylation pattern and its role in various biochemical pathways. Unlike other acetylated amino acids, it has distinct properties that make it suitable for specific applications in peptide synthesis and metabolic studies .
Eigenschaften
CAS-Nummer |
59479-94-6 |
---|---|
Molekularformel |
C11H19N3O5S |
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H19N3O5S/c1-7(15)12-5-9(16)13-6-10(17)14-8(11(18)19)3-4-20-2/h8H,3-6H2,1-2H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
DPEQEPODLVUNJT-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CCSC)C(=O)O |
Kanonische SMILES |
CC(=O)NCC(=O)NCC(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.